molecular formula C6H7NO4S B13966530 4-Hydroperoxybenzenesulfonamide CAS No. 165070-56-4

4-Hydroperoxybenzenesulfonamide

Katalognummer: B13966530
CAS-Nummer: 165070-56-4
Molekulargewicht: 189.19 g/mol
InChI-Schlüssel: SYJUJRIXXDRSBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroperoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. The compound features a hydroperoxy group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxybenzenesulfonamide typically involves the introduction of a hydroperoxy group to a benzenesulfonamide precursor. One common method includes the reaction of benzenesulfonamide with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product often involves crystallization or chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroperoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Hydroperoxybenzenesulfonamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroperoxybenzenesulfonamide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can induce oxidative stress in microbial cells or cancer cells, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or pathways critical for cell survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroperoxybenzenesulfonamide is unique due to its hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

165070-56-4

Molekularformel

C6H7NO4S

Molekulargewicht

189.19 g/mol

IUPAC-Name

4-hydroperoxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(9,10)6-3-1-5(11-8)2-4-6/h1-4,8H,(H2,7,9,10)

InChI-Schlüssel

SYJUJRIXXDRSBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OO)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.